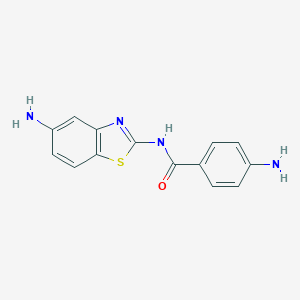
4-amino-N-(5-amino-1,3-benzothiazol-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-amino-N-(5-amino-1,3-benzothiazol-2-yl)benzamide is an organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N-(5-amino-1,3-benzothiazol-2-yl)benzamide typically involves the following steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Coupling with Benzamide: The final step involves the coupling of the 5-amino-benzothiazole derivative with 4-aminobenzamide under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
4-amino-N-(5-amino-1,3-benzothiazol-2-yl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitro groups under strong oxidizing conditions.
Reduction: The nitro groups can be reduced back to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The amino groups can participate in nucleophilic substitution reactions, where they can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or nitric acid can be used.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Regeneration of the amino groups.
Substitution: Formation of substituted benzothiazole derivatives.
Applications De Recherche Scientifique
4-amino-N-(5-amino-1,3-benzothiazol-2-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting cancer and infectious diseases.
Materials Science: It can be used in the synthesis of organic semiconductors and light-emitting materials.
Biological Studies: It can be used as a probe to study enzyme interactions and cellular pathways.
Mécanisme D'action
The mechanism of action of 4-amino-N-(5-amino-1,3-benzothiazol-2-yl)benzamide depends on its specific application:
Medicinal Chemistry: It may act by inhibiting specific enzymes or receptors involved in disease pathways.
Materials Science: It may function by facilitating charge transport in organic electronic devices.
Biological Studies: It may interact with specific proteins or nucleic acids to modulate their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-benzothiazole: Lacks the additional amino and benzamide groups.
4-Amino-benzamide: Lacks the benzothiazole ring.
5-Amino-benzothiazole: Lacks the additional amino and benzamide groups.
Uniqueness
4-amino-N-(5-amino-1,3-benzothiazol-2-yl)benzamide is unique due to the presence of both the benzothiazole ring and the benzamide moiety, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C14H12N4OS |
|---|---|
Poids moléculaire |
284.34g/mol |
Nom IUPAC |
4-amino-N-(5-amino-1,3-benzothiazol-2-yl)benzamide |
InChI |
InChI=1S/C14H12N4OS/c15-9-3-1-8(2-4-9)13(19)18-14-17-11-7-10(16)5-6-12(11)20-14/h1-7H,15-16H2,(H,17,18,19) |
Clé InChI |
VZWDXOGXQMKEKN-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=O)NC2=NC3=C(S2)C=CC(=C3)N)N |
SMILES canonique |
C1=CC(=CC=C1C(=O)NC2=NC3=C(S2)C=CC(=C3)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















